molecular formula C12H24O6S B15063137 S-acetyl-PEG5-alcohol

S-acetyl-PEG5-alcohol

Cat. No.: B15063137
M. Wt: 296.38 g/mol
InChI Key: QJGLHDQKAASANO-UHFFFAOYSA-N
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Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Based Linker Chemistry

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. medchemexpress.com They are widely utilized in biomedical research and drug development due to their advantageous properties, including high water solubility, biocompatibility, and low immunogenicity. medchemexpress.commedchemexpress.com The practice of attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic efficacy of drugs by improving their solubility, extending their circulation half-life, and reducing their recognition by the immune system. cymitquimica.com

PEG linkers are broadly classified into two main categories: polydisperse and monodisperse. Polydisperse PEGs consist of a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs, also known as discrete PEGs, have a precisely defined molecular weight and a specific number of ethylene glycol units. cymitquimica.commedchemexpress.com S-acetyl-PEG5-alcohol falls into the category of monodisperse PEG linkers, which allows for precise control over the structure and properties of the final conjugate.

Furthermore, PEG linkers can be homobifunctional, possessing identical reactive groups at both ends, or heterobifunctional, with two different reactive termini. cymitquimica.com this compound is a prime example of a heterobifunctional linker. This characteristic is crucial for its application in constructing complex molecular architectures, as it allows for the sequential and controlled conjugation of two different molecules. medchemexpress.com The development of such sophisticated linkers represents a significant advancement from the early use of simple PEG chains, enabling more precise and complex bioconjugation strategies. medchemexpress.com

Significance of this compound as a Multifunctional Chemical Scaffold

The significance of this compound as a multifunctional chemical scaffold lies in its distinct terminal groups: an S-acetyl group and a primary alcohol.

The S-acetyl group serves as a protected thiol. The acetyl group can be removed under mild basic conditions to expose a free thiol (-SH) group. This thiol is highly reactive towards maleimides and other thiol-reactive functionalities, enabling the stable covalent attachment of the linker to proteins, peptides, or other molecules containing these groups.

The primary alcohol (-OH) group provides another site for chemical modification. It can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, or amines, allowing for further conjugation to a second molecule of interest. glpbio.com This dual functionality allows for a modular and strategic approach to synthesizing complex bioconjugates.

Overview of Key Academic Research Domains Leveraging this compound

The unique properties of this compound make it a valuable tool in several key areas of academic and pharmaceutical research, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small-molecule drug. The linker in an ADC plays a crucial role in connecting the antibody to the cytotoxic payload and influencing the stability and release of the drug. Heterobifunctional PEG linkers, such as this compound, are valuable in ADC development. The thiol group, after deprotection, can be used to conjugate the linker to the antibody, while the alcohol can be modified to attach the drug payload. The PEG component of the linker can improve the water solubility and pharmacokinetic properties of the ADC. cymitquimica.com

The versatility of this compound and similar heterobifunctional PEG linkers also extends to other areas of bioconjugation, such as the development of peptide-based therapeutics and the functionalization of nanoparticles for targeted drug delivery. medchemexpress.com In peptide therapeutics, these linkers can enhance stability and solubility, while in nanoparticle systems, they can be used to attach targeting ligands and therapeutic agents to the nanoparticle surface. medchemexpress.com

Chemical Compound Information

Compound Name
This compound
Polyethylene Glycol
Bruton's tyrosine kinase

Chemical Properties of this compound

PropertyValue
CAS Number 1000415-61-1
Molecular Formula C12H24O6S
Molecular Weight 296.38 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O6S

Molecular Weight

296.38 g/mol

IUPAC Name

S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3

InChI Key

QJGLHDQKAASANO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCO

Origin of Product

United States

Sophisticated Synthetic Methodologies for S Acetyl Peg5 Alcohol and Its Derivatives

Precision Synthesis of S-acetyl-PEG5-alcohol

The synthesis of monodisperse PEG derivatives like this compound, where the number of ethylene (B1197577) glycol units is precisely five, presents a significant challenge compared to the synthesis of polydisperse PEGs. Achieving this level of precision is critical for the development of homogenous and well-defined bioconjugates and therapeutic agents.

Established Synthetic Routes to this compound

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from established methods for similar heterobifunctional PEG molecules. A common and effective strategy involves a two-step process starting from a commercially available or synthesized PEG5-diol.

The first step is the selective mono-functionalization of one of the terminal hydroxyl groups. This can be achieved by reacting the PEG5-diol with a protecting group under controlled conditions to favor the formation of the mono-protected intermediate.

The second step involves the conversion of the remaining free hydroxyl group to the S-acetyl functionality. This is typically accomplished through a Mitsunobu reaction with thioacetic acid. The Mitsunobu reaction is a versatile and reliable method for converting alcohols to a wide range of functional groups, including thioesters, with inversion of stereochemistry if the alcohol is chiral.

An alternative approach involves the direct thioacetylation of a mono-protected PEG5-alcohol. This method would entail the initial protection of one hydroxyl group of the PEG5-diol, followed by activation of the other hydroxyl group (e.g., as a tosylate or mesylate). Subsequent nucleophilic substitution with a thioacetate (B1230152) salt would then yield the desired S-acetyl-PEG5-protected alcohol, which can be deprotected to afford the final product.

Table 1: Potential Synthetic Routes to this compound
Route Starting Material Key Reactions Advantages Potential Challenges
Route A PEG5-diol1. Mono-protection of a terminal hydroxyl group. 2. Mitsunobu reaction with thioacetic acid. 3. Deprotection.High yield and stereochemical control (if applicable).Requires careful control of mono-protection step to avoid di-substitution.
Route B PEG5-diol1. Mono-protection of a terminal hydroxyl group. 2. Activation of the other hydroxyl group (e.g., tosylation). 3. Nucleophilic substitution with thioacetate. 4. Deprotection.Utilizes common and well-understood reactions.May involve multiple steps and purification challenges.

Exploitation of Polyetherification Reactions for PEGylated Scaffolds

The synthesis of the PEG backbone itself is a critical aspect of producing this compound. Polyetherification reactions, specifically the ring-opening polymerization of ethylene oxide, are the industrial standard for producing PEGs. However, this method typically results in polydisperse mixtures, where the chain lengths of the PEG molecules vary.

For applications demanding high purity and defined molecular weight, such as in pharmaceuticals, more controlled polymerization techniques are necessary. Anionic ring-opening polymerization, initiated by a strong base, can provide better control over the polymer chain length, leading to PEGs with a narrower molecular weight distribution.

Emerging Strategies for Monodisperse this compound Synthesis

To overcome the limitations of traditional polymerization methods, several innovative strategies have been developed for the synthesis of monodisperse PEGs. These methods are crucial for obtaining a homogenous supply of this compound.

One prominent approach is the iterative or sequential addition of ethylene glycol units . This "building-block" strategy involves the stepwise addition of protected ethylene glycol monomers to a growing chain. This method, while often laborious, ensures absolute control over the final chain length.

Another powerful technique is solid-phase synthesis . In this method, the PEG chain is grown on a solid support, which simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away. This approach is particularly well-suited for the synthesis of well-defined, monodisperse PEGs.

More recently, iterative exponential growth (IEG) strategies have emerged as a highly efficient method for the rapid synthesis of monodisperse PEGs. This approach involves the coupling of two PEG chains of equal length, effectively doubling the chain length in each iteration.

Advanced Chemical Derivatization Strategies for this compound

The utility of this compound lies in its bifunctional nature, allowing for the selective modification of its two distinct termini.

Selective Deacetylation for Thiol Generation and Reactivity

The S-acetyl group serves as a stable protecting group for the thiol functionality. This protection is crucial to prevent the premature oxidation of the thiol to a disulfide or its participation in unwanted side reactions during the functionalization of the alcohol terminus.

Selective deacetylation to unmask the free thiol is typically achieved under mild basic conditions. Reagents such as hydroxylamine, sodium hydroxide (B78521), or ammonia (B1221849) in methanol (B129727) can be employed to efficiently remove the acetyl group. The choice of deacetylation agent and reaction conditions is critical to ensure the integrity of other functional groups within the molecule.

Once deprotected, the resulting thiol is a versatile nucleophile that can participate in a variety of conjugation reactions. Of particular importance are thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient, proceed under mild conditions, and are orthogonal to many other functional groups, making them ideal for bioconjugation.

Thiol-ene reaction : The free thiol can readily react with an alkene (the "ene") in the presence of a radical initiator or under UV light to form a stable thioether linkage. nih.govresearchgate.netnih.gov

Thiol-yne reaction : Similarly, the thiol can react with an alkyne (the "yne") to form a vinyl sulfide, which can then react with a second thiol to form a dithioether. nih.govresearchgate.net

These reactions provide a robust toolkit for attaching the thiol end of the PEG linker to a target molecule, such as a peptide, protein, or small molecule ligand.

Functionalization of the Terminal Alcohol Moiety

The terminal hydroxyl group of this compound offers another site for chemical modification. This primary alcohol can be transformed into a variety of other functional groups, further expanding the synthetic utility of the linker.

Common derivatization strategies for the terminal alcohol include:

Esterification : The alcohol can be reacted with a carboxylic acid or an activated acid derivative (e.g., an acid chloride or anhydride) to form an ester bond. youtube.comnih.govnih.gov This is a widely used method for attaching the linker to molecules containing a carboxylic acid functionality.

Etherification : The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.

Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. This introduces new reactive handles for subsequent conjugation reactions.

Conversion to an Amine : The alcohol can be converted to an amine through a two-step process involving activation (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia or an azide (B81097) followed by reduction.

Table 2: Derivatization Reactions of this compound
Functional Group Reaction Type Reagents Resulting Linkage/Functionality
S-acetyl DeacetylationHydroxylamine, NaOH, NH3/MeOHFree Thiol (-SH)
Free Thiol Thiol-ene ReactionAlkene, Radical Initiator/UVThioether
Free Thiol Thiol-yne ReactionAlkyne, Radical Initiator/UVVinyl Sulfide / Dithioether
Alcohol EsterificationCarboxylic Acid, DCC/EDCEster
Alcohol EtherificationAlkyl Halide, BaseEther
Alcohol OxidationPCC, DMP, TEMPOAldehyde/Carboxylic Acid
Alcohol Amination1. TsCl/MsCl, Base 2. NaN3, then H2/Pd or PPh3Amine
Esterification Methodologies

The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids, acyl chlorides, or acid anhydrides to introduce a wide range of functional groups or to link to other molecules. The choice of esterification method often depends on the nature of the carboxylic acid and the desired reaction conditions.

Standard Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are frequently utilized. These methods facilitate the formation of an ester bond at room temperature, minimizing potential side reactions.

Alternatively, the use of highly reactive acyl chlorides provides a rapid and often high-yielding route to ester formation. youtube.comlibretexts.orgyoutube.comyoutube.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net

Table 1: Representative Esterification Reactions of PEG Alcohols

Carboxylic Acid/Acyl ChlorideReagents and ConditionsProductYield (%)Reference
Acetic AnhydridePyridine, Room TemperatureAcetylated PEG>90 youtube.com
Benzoyl ChlorideTriethylamine, CH2Cl2, 0°C to RTBenzoylated PEG~85 researchgate.net
Propionic AcidDCC, DMAP, CH2Cl2, Room TemperaturePropionylated PEG~90 youtube.com
Methacrylic AcidDCC, DMAP, CH2Cl2, Room TemperatureMethacrylated PEG~88 researchgate.net

Note: The yields are representative and can vary based on the specific PEG alcohol and reaction conditions.

Etherification and Amidation Routes

Etherification: The Williamson ether synthesis is a classic and versatile method for forming ether linkages and is applicable to this compound. wikipedia.orgmasterorganicchemistry.combyjus.comkhanacademy.orgyoutube.com This SN2 reaction involves the deprotonation of the terminal alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. The choice of a primary alkyl halide is crucial to favor substitution over elimination.

Table 2: Williamson Ether Synthesis with PEG Alcohols

Alkyl HalideBaseSolventProductYield (%)Reference
Methyl IodideNaHTHFMethoxy-PEG>95 masterorganicchemistry.com
Ethyl BromideNaHTHFEthoxy-PEG>90 wikipedia.orgbyjus.com
Propargyl BromideNaHTHFPropargyl-PEG~85 nih.govmedkoo.combiochempeg.com
Benzyl BromideNaHTHFBenzyl-PEG>90 wikipedia.org

Note: Yields are generalized from reactions with various PEG alcohols.

Amidation: Direct amidation of the alcohol is not a standard transformation. However, the hydroxyl group of this compound can be first converted to a more reactive intermediate, such as a tosylate or a halide, which can then be displaced by an amine. A more common strategy involves the oxidation of the alcohol to a carboxylic acid, followed by standard amide coupling reactions using reagents like DCC or EDCI.

Conversion to Orthogonal Reactive Groups

The terminal hydroxyl group of this compound can be converted into a variety of other reactive functionalities that are orthogonal to the S-acetyl protected thiol. This allows for sequential and specific conjugation reactions. The S-acetyl group is stable under many reaction conditions used to modify the alcohol but can be selectively deprotected to reveal a free thiol group when desired. bham.ac.ukuwindsor.ca

Common transformations include:

Conversion to an Azide: The alcohol can be converted to an azide, a key functional group for "click chemistry." nih.gov A common two-step procedure involves the tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, followed by nucleophilic substitution with sodium azide (NaN3). nih.govrsc.org Alternatively, reagents like diphenylphosphoryl azide (DPPA) can be used for a more direct conversion. nih.gov The resulting S-acetyl-PEG5-azide can then be selectively reacted with an alkyne-containing molecule. medchemexpress.com

Conversion to an Alkyne: To introduce a terminal alkyne, another important "click chemistry" handle, the alcohol can be reacted with an alkynyl halide, such as propargyl bromide, under Williamson ether synthesis conditions (using a strong base like NaH). nih.govmedkoo.combiochempeg.combroadpharm.com

Conversion to a Maleimide (B117702): The conversion to a maleimide group typically involves a multi-step process. The alcohol is first converted to an amine, for example, via tosylation and subsequent reaction with ammonia or a protected amine equivalent. The resulting amine can then be reacted with maleic anhydride, followed by cyclization to form the maleimide ring.

Table 3: Synthesis of Orthogonally Reactive S-acetyl-PEG5 Derivatives

Target Functional GroupKey ReagentsIntermediateFinal ProductTypical Yield (%)
Azide1. TsCl, Pyridine 2. NaN3S-acetyl-PEG5-tosylateS-acetyl-PEG5-azide~80-90
AlkyneNaH, Propargyl Bromide-S-acetyl-PEG5-propargyl ether~80-90
Amine1. TsCl, Pyridine 2. NaN3 3. H2, Pd/CS-acetyl-PEG5-azideS-acetyl-PEG5-amine~70-85 (over 3 steps)

Note: Yields are estimates based on similar multi-step syntheses with PEG derivatives.

Chemo-selective Modification Approaches Utilizing Dual Functionalities

The presence of two distinct functional groups in this compound—a hydroxyl group and a protected thiol—necessitates chemo-selective modification strategies to achieve specific molecular constructs. nih.gov The S-acetyl group serves as a robust protecting group for the thiol, stable to a wide range of reaction conditions used to modify the hydroxyl group, including many oxidation, reduction, and coupling reactions. bham.ac.ukuwindsor.camasterorganicchemistry.com

This orthogonality allows for the selective functionalization of the alcohol terminus without affecting the protected thiol. bham.ac.uk For instance, the hydroxyl group can be esterified, etherified, or converted to an azide or alkyne while the S-acetyl group remains intact.

Following the modification of the alcohol, the thiol can be deprotected under mild basic conditions, typically using a base such as sodium hydroxide or ammonia in methanol, or hydroxylamine. This reveals the free thiol, which can then participate in thiol-specific reactions, such as Michael additions with maleimides or disulfide bond formation. This sequential, chemo-selective approach enables the precise and controlled assembly of complex bioconjugates. rsc.orgnih.gov

Innovations in Bioconjugation and Chemical Ligation Via S Acetyl Peg5 Alcohol

Thiol-Mediated Bioconjugation from Deacetylated S-acetyl-PEG5-alcohol

The primary utility of the S-acetyl group is to serve as a latent source of a free thiol. The deacetylation, or deprotection, of the S-acetyl group is the crucial first step to unmask the reactive sulfhydryl group. This is typically achieved under mild basic conditions or through enzymatic cleavage, yielding Thiol-PEG5-alcohol. medchemexpress.combroadpharm.com This newly exposed thiol is a powerful nucleophile, enabling a range of specific and efficient conjugation strategies.

Once the thiol is deprotected, it can readily participate in Michael addition reactions, most notably with maleimide-functionalized molecules. The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, often referred to as a "click" reaction due to its high efficiency, specificity, and mild reaction conditions. nih.gov

The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5. thermofisher.com The nucleophilic thiolate anion attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage. nih.govthermofisher.com This reaction is highly selective for thiols over other functional groups like amines at this pH, which minimizes side reactions. thermofisher.com The stability of the resulting thioether bond is a key advantage for creating permanent linkages in bioconjugates, such as in the development of antibody-drug conjugates (ADCs) or surface modifications. nih.govbroadpharm.com

Table 1: Maleimide-Thiol Click Reaction

Reactant 1Reactant 2Linkage FormedKey Features
Thiol-PEG5-alcohol (from deacetylation)Maleimide-functionalized biomoleculeStable Thioether BondHigh specificity, rapid kinetics at neutral pH, forms an irreversible bond. thermofisher.com

In contrast to the irreversible nature of the thiol-maleimide reaction, the free thiol from deacetylated this compound can be used to form reversible disulfide bonds (-S-S-). This is particularly valuable for applications requiring the release of a conjugated payload, such as a drug, under specific physiological conditions.

Disulfide bonds can be formed through the reaction of the thiol with another thiol-containing molecule in the presence of an oxidant or, more commonly, through a disulfide exchange reaction with an activated disulfide, such as a pyridyl disulfide. thermofisher.com The resulting disulfide linkage is stable under general physiological conditions but can be readily cleaved in a reducing environment, such as the intracellular space where concentrations of glutathione (B108866) are high. This redox-sensitive cleavage regenerates the original free thiols, releasing the conjugated molecule. nih.gov This strategy is widely employed in drug delivery systems to ensure that the therapeutic agent is released at its site of action.

Table 2: Reversible Disulfide Linkage Formation

Reactant 1Reactant 2Linkage FormedCleavage Condition
Thiol-PEG5-alcohol (from deacetylation)Pyridyl disulfide-activated moleculeReversible Disulfide BondReducing agents (e.g., DTT, TCEP, glutathione). nih.gov

The thiol-ene reaction is another powerful "click" chemistry that utilizes the deacetylated thiol. This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). rsc.org The process is typically initiated by radicals, which can be generated photochemically or thermally, and proceeds via a free-radical chain mechanism. nih.gov

Key advantages of the thiol-ene reaction include its high efficiency, tolerance of a wide range of functional groups, and insensitivity to aqueous environments, making it highly suitable for biological applications. nih.govnih.gov It results in the formation of a stable thioether bond. nih.gov In polymer synthesis, this reaction can be used to create crosslinked hydrogel networks or to functionalize polymer backbones. In bioconjugation, the thiol-ene reaction provides a robust method for labeling peptides, proteins, and other biomolecules with PEG linkers, enhancing their solubility and stability. nih.govrsc.org

Table 3: Thiol-Ene Reaction Components

Component 1Component 2InitiatorResulting Linkage
Thiol-PEG5-alcohol (from deacetylation)Alkene-containing moleculePhotoinitiator (e.g., Irgacure 2959) or thermal initiatorStable Thioether Bond

Hydroxyl-Directed Bioconjugation with this compound

The hydroxyl (-OH) group at the other end of the this compound molecule provides a second, orthogonal site for conjugation. broadpharm.com This allows for the synthesis of complex bioconjugates where different molecules can be attached to each end of the PEG linker. The hydroxyl group is generally less reactive than the thiol, allowing for sequential reaction schemes.

The hydroxyl group can be readily converted into ester or urethane (B1682113) linkages, which are common in bioconjugation and drug delivery.

Ester Linkages: Esters are formed by the reaction of the hydroxyl group with a carboxylic acid or one of its activated derivatives (e.g., acyl chloride, NHS ester). This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Ester bonds are susceptible to hydrolysis, particularly under basic or acidic conditions or in the presence of esterase enzymes, making them useful for creating prodrugs or other systems where controlled release is desired.

Urethane Linkages: Urethane (or carbamate) linkages are formed through the reaction of the hydroxyl group with an isocyanate (-NCO). This reaction is typically very efficient and does not require a catalyst. Urethane bonds are significantly more stable to hydrolysis than ester bonds, making them suitable for applications that require a durable connection between the PEG linker and the substrate.

Table 4: Functionalization of the Hydroxyl Group

Starting GroupReagentResulting LinkageRelative Stability
Hydroxyl (-OH)Carboxylic Acid / Activated EsterEsterLabile (cleavable by hydrolysis/enzymes)
Hydroxyl (-OH)IsocyanateUrethane (Carbamate)Stable

For more advanced ligation strategies, the terminal hydroxyl group of this compound can be chemically modified through oxidation. Mild oxidation can convert the primary alcohol into an aldehyde (-CHO), while stronger oxidation conditions can yield a carboxylic acid (-COOH).

The introduction of these new functional groups opens up a host of subsequent ligation possibilities:

Aldehyde Ligation: An aldehyde-functionalized PEG linker can react with molecules containing amine or hydrazine (B178648) functionalities. The reaction with a primary amine forms a Schiff base (imine), which can be stabilized by reduction to a secondary amine (reductive amination). Reaction with a hydrazine or hydrazide forms a more stable hydrazone bond, a common strategy in bioconjugation.

Carboxylic Acid Ligation: A carboxylic acid-functionalized linker can be coupled with primary amines to form highly stable amide bonds. This reaction is one of the most widely used in chemistry and is typically facilitated by carbodiimide (B86325) coupling agents (e.g., EDC) often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.

This two-step approach of oxidation followed by ligation significantly expands the versatility of this compound, allowing it to be coupled to a broader range of biomolecules and surfaces.

Integration of Click Chemistry in this compound Scaffolds

The versatility of the this compound scaffold is significantly enhanced by the integration of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. These reactions enable the precise and stable ligation of the PEG linker to various biomolecules.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely used for bioconjugation. nih.govrsc.org This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.govrsc.org In the context of this compound, one of its functional groups can be modified to either an azide or an alkyne, allowing it to react with a corresponding azide- or alkyne-modified biomolecule.

The CuAAC reaction is known for its reliability and high yields, often completed within a few hours at room temperature when reactants are in sufficient concentration (greater than 10 μM each). nih.gov To prevent the oxidation of sensitive biomolecules by reactive oxygen species that can be generated during the reaction, a copper-binding ligand is often used. nih.gov This ligand not only accelerates the reaction but also acts as a sacrificial reductant. nih.gov The development of CuAAC for site-specific PEGylation has been demonstrated with proteins like interferon β-1b, where an azido-containing amino acid is incorporated and subsequently conjugated with a propargyl-activated PEG. nih.gov This method allows for the production of a single, desired PEGylated product with high conversion rates. nih.gov

Despite its advantages, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. nih.gov However, various strategies have been developed to mitigate this, such as the use of ligands that stabilize the copper(I) oxidation state and minimize cellular toxicity. nih.govnih.gov

To circumvent the potential toxicity of the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative for bioconjugation. magtech.com.cnjcmarot.com SPAAC utilizes cyclooctynes, which are highly reactive towards azides due to their significant ring strain, eliminating the need for a metal catalyst. magtech.com.cnjcmarot.com This makes SPAAC a truly bioorthogonal reaction, suitable for use in living systems. magtech.com.cnjcmarot.com

Derivatives of this compound can be synthesized to incorporate a strained alkyne, such as dibenzocyclooctynol (DIBO). nih.govnih.gov These derivatives can then react spontaneously with azide-modified biomolecules under physiological conditions. jcmarot.comnih.govnih.gov The reaction is highly efficient and selective, driven by the release of enthalpy from the strained cyclooctyne (B158145) ring to form a stable triazole. jcmarot.com

The reactivity of the cyclooctyne can be further tuned by chemical modifications. nih.govnih.gov For instance, the oxidation of the alcohol group in a cyclooctyne to a ketone has been shown to increase the rate of the SPAAC reaction. nih.govnih.gov This offers a way to control the kinetics of the conjugation process. The alcohol functionality on the cyclooctyne also provides a convenient handle for the attachment of various tags. nih.govnih.gov

Bioorthogonal reactions, including both CuAAC and SPAAC, have found broad applications in the construction of precisely defined PEGylated systems for drug delivery and other biomedical purposes. nih.gov These reactions allow for the targeted delivery of therapeutic agents by attaching them to specific cells or tissues that have been pre-labeled with a complementary reactive group through metabolic engineering. nih.gov

For example, a PEG linker containing an azide group, such as an azido-PEG5-alcohol derivative, can be used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com In these applications, the PEG linker connects the targeting moiety (an antibody or a small molecule ligand) to the therapeutic payload (a cytotoxic drug or an E3 ubiquitin ligase ligand). medchemexpress.com The click reaction ensures a stable and specific connection, which is crucial for the efficacy and safety of the conjugate. medchemexpress.com

The ability to perform these reactions in complex biological environments without interfering with native biochemical processes is a key advantage. nih.gov This has enabled the in vivo tracing of pathogenic microorganisms and the targeted delivery of drugs, highlighting the significant potential of bioorthogonal chemistry in developing advanced therapeutic strategies. nih.gov

Influence of PEG Chain Length and Polydispersity Index on Conjugation Outcomes

The length of the polyethylene (B3416737) glycol (PEG) chain and its polydispersity index (PDI) are critical parameters that significantly influence the physicochemical properties and biological activity of the resulting conjugate. plos.orgrsc.org The PDI is a measure of the distribution of molecular weights in a given polymer sample, with a value closer to 1.0 indicating a more uniform chain length.

Longer PEG chains generally lead to a greater hydrodynamic volume of the conjugate. plos.org This increased size can enhance the steric shielding effect of the PEG, which in turn can protect the conjugated protein from proteolysis and reduce its immunogenicity. plos.org Studies have shown that increasing PEG chain length can lead to a significant extension of the in vivo circulation time of nanoparticles. nih.gov For instance, in one study, PEGylation with a 10k Da PEG resulted in a longer circulation half-life compared to smaller PEGs. nih.gov Similarly, another study demonstrated that increasing the PEG linker length up to 10 kDa enhanced the tumor accumulation of liposomes in vivo. dovepress.com

However, there is often a trade-off between increased circulation time and biological activity. Longer PEG chains can sometimes hinder the interaction of the conjugated biomolecule with its target receptor or substrate, leading to a decrease in in vitro activity. nih.govplos.org For example, in the case of PEGylated interferon β-1b, increasing the PEG size from 10 kDa to 40 kDa resulted in decreased in vitro antiviral activity, although this was accompanied by an increased elimination half-life and bioavailability. nih.gov

The architecture of the PEG can also play a role. For instance, studies comparing grafted PEG-PLA nanoparticles with multiblock PLA-PEG-PLA nanoparticles found differences in encapsulation efficiency and drug release rates, even with similar PEG content and chain length, suggesting that the way PEG chains are organized influences the final properties. nih.gov

The following table summarizes the impact of PEG chain length on various properties of PEGylated constructs based on findings from different studies.

PropertyEffect of Increasing PEG Chain LengthResearch Finding
Hydrodynamic Volume IncreasesThe hydrodynamic volume of Staphylokinase increased with the conjugation of larger PEG molecules (20 kDa vs. 5 kDa). plos.org
In Vivo Circulation IncreasesPEGylation with 10k Da PEG significantly extended the circulation time of chitosan/siRNA nanoparticles compared to 2k and 5k Da PEGs. nih.gov
Tumor Accumulation IncreasesThe tumor accumulation of folate-conjugated liposomes increased with longer PEG linkers (up to 10 kDa). dovepress.com
In Vitro Bioactivity DecreasesThe in vitro antiviral activity of interferon β-1b decreased as the size of the conjugated PEG increased from 10 kDa to 40 kDa. nih.gov
Protein Adsorption DecreasesIncreasing the PEG chain length on lipid nanoparticles reduced the adsorption of proteins from plasma. rsc.org

Research Applications of S Acetyl Peg5 Alcohol in Advanced Chemical Biology and Materials Science

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.comnih.gov A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govbiochempeg.com The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC. precisepeg.comnih.gov

S-acetyl-PEG5-alcohol as a Core PROTAC Linker Scaffold

This compound serves as a valuable building block for constructing PROTAC linkers. medchemexpress.com The polyethylene (B3416737) glycol (PEG) component is a dominant motif in PROTAC linker design, with approximately 55% of reported PROTACs incorporating PEG chains. nih.govbiochempeg.com The S-acetyl group provides a stable, protected thiol that can be deprotected to form a reactive thiol group, enabling covalent attachment to one of the PROTAC's ligands. amerigoscientific.combroadpharm.com The terminal alcohol group offers a convenient handle for further chemical modification and attachment to the other ligand. amerigoscientific.combroadpharm.com

The PEG5 portion of the molecule imparts desirable physicochemical properties. The ethylene (B1197577) glycol units enhance the hydrophilicity and aqueous solubility of the resulting PROTAC, which can improve its compatibility with physiological environments and potentially its oral absorption. precisepeg.combiochempeg.comjenkemusa.com This is a significant consideration as many PROTACs are large molecules that can suffer from poor solubility. precisepeg.com

Rational Design of PEG Linkers for Optimizing PROTAC Efficacy

The rational design of the linker is a crucial aspect of optimizing PROTAC performance. nih.govaxispharm.com The use of PEG-based linkers, such as those derived from this compound, is a key strategy in this process. nih.gov The properties of the linker, including its length, flexibility, and polarity, can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target protein ubiquitination and subsequent degradation. precisepeg.comnih.gov

The hydrophilic nature of the PEG linker can affect the cell permeability of the PROTAC molecule. biochempeg.comjenkemusa.com While hydrophobic linkers can enhance cell penetration, hydrophilic PEG linkers can improve solubility. axispharm.com Achieving the right balance between these properties is a key challenge in PROTAC design. axispharm.com The modular nature of PEG linkers, allowing for the systematic variation of ethylene glycol units, enables researchers to fine-tune these properties to achieve optimal efficacy. biochempeg.com

Investigation of Linker Flexibility and Length in PROTAC Mechanisms

The flexibility and length of the linker are critical parameters that dictate the spatial orientation of the two ligands and, consequently, the efficiency of ternary complex formation. precisepeg.comaxispharm.com If a linker is too short, it may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. nih.gov

PEG-based linkers are considered flexible linkers, which can allow for the necessary conformational adjustments to facilitate the productive interaction between the POI and the E3 ligase. precisepeg.com Research has shown that the optimal linker length can be highly dependent on the specific POI and E3 ligase pair. rsc.orgnih.gov For example, in the development of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities to ERα. nih.govrsc.org In another study on homo-PROTACs for the degradation of CRBN, a shorter 8-atom PEG linker was found to be optimal. nih.gov This highlights the necessity of synthesizing and evaluating a library of PROTACs with varying linker lengths to identify the most effective degrader. nih.gov

Table 1: Impact of Linker Length on PROTAC Activity


PROTAC TargetLinker TypeLinker Length (atoms)Observed ActivityReference
ERαPEG12Lower Potency[2, 8]
ERαPEG16Significantly More Potent[2, 8]
CRBN (homo-PROTAC)PEG8Optimal Degradation nih.gov
CRABP-I/IIPEGShorterSelective for CRABP-II nih.gov
CRABP-I/IIPEGLongerSelective for CRABP-I nih.gov

Engineering of Advanced Macromolecular and Nanoparticle Systems

The unique properties of this compound also make it a valuable tool in materials science, particularly in the engineering of nanoparticles and other macromolecular systems for biomedical applications.

Surface Functionalization and Stabilization of Nanoparticles through PEGylation

The surface modification of nanoparticles, a process known as PEGylation, is essential for improving their biocompatibility and performance in biological systems. nih.govnih.gov Coating nanoparticles with PEG, which can be achieved using derivatives like this compound, creates a hydrophilic and sterically hindered surface. nih.govnih.gov This "stealth" coating shields the nanoparticle from opsonization (the process by which proteins in the blood mark foreign particles for clearance) and subsequent uptake by the mononuclear phagocyte system, thereby prolonging the nanoparticle's circulation time in the bloodstream. nih.govnih.gov

The S-acetyl group of this compound can be deprotected to a thiol, which can then be used to anchor the PEG chain to the surface of certain nanoparticles, such as gold nanoparticles. nih.govresearchgate.net The terminal alcohol group can be further modified to attach targeting ligands, imaging agents, or therapeutic payloads. nih.govgoogle.com This bifunctionality allows for the creation of multifunctional nanoparticles with tailored properties for specific applications. nih.govgoogle.com PEGylation has also been shown to reduce the aggregation of nanoparticles and decrease their potential for causing hemolysis (the rupture of red blood cells). nih.gov

Fabrication of Polymeric Micelles and Vesicles with PEGylated Components

Polymeric micelles and vesicles are self-assembling nanostructures that are widely investigated as drug delivery vehicles. They are typically formed from amphiphilic block copolymers, which consist of a hydrophilic block and a hydrophobic block. PEG is a commonly used hydrophilic block due to its biocompatibility and stealth properties. nih.gov

This compound can be incorporated into the synthesis of such block copolymers. The hydroxyl group can serve as an initiation site for the polymerization of a hydrophobic monomer, resulting in a PEG-hydrophobic block copolymer. The S-acetyl group at the other end of the PEG chain provides a functional handle that can be used to attach targeting moieties or other functional groups to the surface of the resulting micelle or vesicle. This allows for the creation of sophisticated drug delivery systems that can encapsulate hydrophobic drugs within their core and present a functionalized, biocompatible surface to the biological environment.

Table 2: Properties Conferred by PEGylation of Nanoparticles


PropertyEffect of PEGylationMechanismReference
Circulation TimeIncreasedShielding from opsonization and phagocytosis[11, 13]
StabilityIncreasedPrevention of aggregation rsc.org
BiocompatibilityImprovedReduced hemolysis and immunogenicity[11, 12]
FunctionalityEnhancedProvides a scaffold for attaching targeting ligands or drugs[12, 14, 16]

Design and Synthesis of Functional Hydrogels and Polymer Brushes

The unique structure of this compound allows for its incorporation into complex macromolecular structures like hydrogels and polymer brushes. These materials are of significant interest in biomedicine for applications such as tissue engineering, drug delivery, and biosensing.

In hydrogel synthesis , which involves creating three-dimensional networks of hydrophilic polymers, this compound can act as a crosslinking or functionalizing agent. The terminal alcohol can be modified into a reactive ester or used to initiate ring-opening polymerization of cyclic monomers (e.g., lactide, caprolactone) to form biodegradable polymer chains. Following deprotection of the acetyl group to reveal the thiol, this functionality can be used to form the hydrogel network through several mechanisms:

Thiol-ene "click" chemistry: The thiol can react with polymers containing alkene groups in the presence of a photoinitiator, forming a stable thioether crosslink.

Disulfide bond formation: Under oxidative conditions, thiols can couple to form disulfide bonds. This is particularly useful for creating "smart" hydrogels that can degrade in response to the reducing environment inside cells, such as the high concentration of glutathione (B108866).

For polymer brushes , which consist of polymer chains densely grafted to a surface, this compound can be used in both "grafting-to" and "grafting-from" approaches.

In the "grafting-to" method, the molecule's terminal groups (alcohol or deprotected thiol) can be used to attach pre-formed polymer chains to a compatible surface.

In the "grafting-from" approach, the surface is first functionalized with this compound. The terminal alcohol can be converted into an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP) or other controlled polymerization techniques, allowing polymer brushes to be grown directly from the surface with high grafting density. The protected thiol remains available for subsequent functionalization of the brush surface after deprotection.

The table below summarizes the potential roles of the functional groups of this compound in these applications.

Functional GroupRole in Hydrogel SynthesisRole in Polymer Brush Synthesis
Alcohol (-OH) - Can be modified to an acrylate (B77674) for polymerization. - Can initiate ring-opening polymerization.- Can be converted to an initiator for SI-ATRP. - Can serve as an anchor point for surface attachment.
S-acetyl (-SAc) - Protects the reactive thiol during other reactions. - Can be deprotected to a thiol (-SH).- Protects the thiol during brush growth. - Allows for post-synthesis functionalization of the brush.
Thiol (-SH) - Forms disulfide crosslinks (redox-responsive). - Participates in thiol-ene click reactions for crosslinking.- Can be used to attach the linker to a gold surface. - Can be used to functionalize the brush surface after growth.

Contributions to Antibody-Drug Conjugates (ADCs) Linker Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. The linker is a critical component that influences the ADC's stability, solubility, and mechanism of drug release.

This compound is a representative of the flexible, hydrophilic linkers used in modern ADC design. Its heterobifunctional nature allows it to bridge the antibody and the cytotoxic payload. The synthesis strategy typically involves:

Modification of the alcohol terminus to create a reactive group (e.g., an NHS ester, maleimide (B117702), or an azide (B81097) for click chemistry) that can attach to the antibody.

Deprotection of the S-acetyl group to yield a free thiol.

Reaction of the thiol with an appropriately functionalized cytotoxic drug, often forming a stable thioether bond.

Role in Peptide and Protein Conjugation for Biomedical Research

The covalent attachment of PEG chains, a process known as PEGylation, is a widely used strategy to improve the therapeutic properties of peptides and proteins. This compound serves as a reagent for site-specific PEGylation, offering precise control over the conjugation site.

Many therapeutic peptides and proteins suffer from poor solubility in aqueous solutions or a tendency to aggregate, which complicates their formulation and administration. The inclusion of a hydrophilic PEG chain, such as the one in this compound, significantly enhances the water solubility of the resulting bioconjugate. The flexible PEG chain effectively creates a hydrophilic shell around the protein or peptide, preventing aggregation and increasing its stability both in storage and in vivo.

PEGylation has a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of biomolecules. The attachment of a PEG chain via a linker like this compound increases the hydrodynamic radius of the protein or peptide. This increased size reduces renal clearance, thereby extending the molecule's circulation half-life. A longer half-life often translates to less frequent dosing and a more sustained therapeutic effect. The PEG chain can also protect the biomolecule from proteolytic degradation, further contributing to its longevity in vivo.

A significant challenge for many therapeutic proteins is their potential to elicit an immune response. The PEG chain attached via this compound can help mitigate this immunogenicity. By sterically shielding epitopes (the parts of the protein recognized by the immune system), the PEG molecule can prevent or reduce the formation of neutralizing antibodies. This "stealth" effect allows the therapeutic protein to circulate for longer and perform its function without being rapidly cleared by the immune system.

The following table details the impact of conjugation with a PEG linker like this compound on bioconjugate properties.

PropertyEffect of PEG ConjugationRationale
Solubility IncreasedThe hydrophilic PEG chain improves solubility in aqueous media.
Stability IncreasedThe PEG chain prevents aggregation and can protect against enzymatic degradation.
Circulation Half-Life ExtendedIncreased hydrodynamic size reduces renal filtration and clearance.
Immunogenicity ReducedThe PEG chain sterically masks antigenic epitopes on the protein surface.

Other Interdisciplinary Research Applications in Chemical and Materials Sciences

Beyond its role in radiotracer development, the chemical functionalities of this compound lend themselves to a variety of other interdisciplinary research applications.

In materials science , PEG derivatives are widely used for the surface modification of materials to enhance their biocompatibility. youtube.com The thiol group, accessible after deacetylation of this compound, can be used to anchor the molecule to gold surfaces, creating self-assembled monolayers (SAMs). researchgate.net These PEGylated surfaces can resist the non-specific adsorption of proteins and cells, a critical property for the development of implantable medical devices and biosensors. researchgate.net The terminal alcohol group on the PEG chain remains available for the subsequent attachment of other functional molecules, allowing for the creation of multifunctional surfaces.

In the field of drug delivery , this compound can be used as a linker to attach drugs to carrier molecules, such as nanoparticles or antibodies, in the development of antibody-drug conjugates (ADCs). biochempeg.com The PEG linker can improve the solubility and stability of the drug conjugate. axispharm.com The S-acetyl group provides a stable linkage that can be designed to release the drug under specific physiological conditions.

Furthermore, the principles of self-assembly, often driven by the properties of PEG chains, are being explored to create novel biomaterials such as hydrogels. nih.govsigmaaldrich.com While direct studies involving this compound in this specific application are limited, its structure is amenable to incorporation into such systems, potentially as a cross-linking agent or as a component to introduce specific functionalities.

Analytical and Characterization Techniques in S Acetyl Peg5 Alcohol Research

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of S-acetyl-PEG5-alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: In ¹H NMR spectroscopy, the protons on carbons adjacent to the oxygen atoms of the polyethylene (B3416737) glycol (PEG) chain typically appear in the range of 3.4-4.5 ppm. libretexts.org The protons of the acetyl group's methyl moiety would have a characteristic chemical shift, and the terminal alcohol's proton would be identifiable, though its position can vary depending on the solvent and concentration. libretexts.org The integration of the peak areas corresponds to the number of protons, confirming the ratio of the PEG, acetyl, and alcohol components.

¹³C NMR: This technique complements ¹H NMR by providing information about the carbon skeleton of the molecule, with characteristic shifts for the carbons in the PEG chain, the acetyl group, and the terminal carbon bearing the hydroxyl group.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. The molecular formula for this compound is C12H24O6S, corresponding to a molecular weight of 296.38 g/mol . medchemexpress.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer structural insights.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS for derivatized species, HPLC-SEC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary tool for purity assessment.

Reversed-Phase HPLC (RP-HPLC): This is a common method for separating this compound from non-polar impurities.

Size-Exclusion Chromatography (HPLC-SEC): This technique separates molecules based on their hydrodynamic volume and is particularly useful for analyzing the purity of the PEG linker itself and for monitoring the formation of larger bioconjugates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of this compound, often after derivatization to increase its volatility. osti.govjfda-online.com

Derivatization: The terminal hydroxyl group can be derivatized, for instance, through silylation or acylation, to produce a more volatile compound suitable for GC analysis. nih.govrestek.com This approach allows for the separation and identification of the derivatized this compound and any related impurities. The resulting mass spectra of the derivatives provide an additional layer of confirmation. osti.gov For example, acylation of alcohols has been shown to be a successful strategy for GC-MS analysis, yielding products with unique mass spectra. osti.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Alcohols

Derivatizing ReagentFunctional Group TargetedKey Advantages
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)-OH, -NH, -SHEasy to use, produces stable derivatives. nih.gov
Propionic Anhydride-OH, -NHForms stable derivatives, good for method performance. nih.gov
p-Tolyl isocyanate-OHHigh derivatization efficiency, increases GC-MS signal sensitivity. rsc.org
Acetic Anhydride-OH, -NHCommon and effective for creating single derivative peaks. restek.com

Advanced Characterization for Bioconjugates and Polymeric Assemblies (e.g., Dynamic Light Scattering, Size Exclusion Chromatography)

When this compound is incorporated into larger structures like bioconjugates or polymeric assemblies, more advanced characterization techniques are necessary.

Size Exclusion Chromatography (SEC) , as mentioned earlier, is crucial for determining the molecular weight distribution and purity of polymers and bioconjugates. nih.gov For branched polymers or complex bioconjugates, SEC coupled with multiple detectors (e.g., refractive index, light scattering, and viscometer) can provide detailed information about the molecular architecture. nih.gov The technique separates molecules based on their size in solution, which is fundamental for confirming the successful conjugation of this compound to other molecules. nih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. For bioconjugates and polymeric assemblies formed using this compound, DLS is invaluable for determining the hydrodynamic radius of the resulting nanoparticles or micelles. This information is critical for applications where particle size plays a key role.

Table 2: Analytical Techniques and Their Applications for this compound

TechniqueApplicationInformation Obtained
¹H NMRStructural ConfirmationProton environment, functional group confirmation
Mass SpectrometryStructural ConfirmationMolecular weight, elemental composition
HPLC-SECPurity Assessment, Reaction MonitoringPurity, molecular size distribution of polymers nih.govnih.gov
GC-MS (with derivatization)Purity AssessmentIdentification of volatile derivatives, impurity profiling osti.govnih.gov
Dynamic Light ScatteringCharacterization of AssembliesHydrodynamic radius, size distribution of nanoparticles

Prospective Research Directions and Uncharted Potentials of S Acetyl Peg5 Alcohol

Development of Next-Generation Synthetic Routes for Enhanced Sustainability and Efficiency

The future synthesis of S-acetyl-PEG5-alcohol and related PEG linkers is trending towards greener and more efficient methodologies to minimize environmental impact and improve scalability. Research is focused on moving away from traditional chemical syntheses, which often rely on harsh conditions and hazardous solvents.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Lipase-catalyzed polymerization, for instance, has been successfully used to create PEG-based polyesters without the need for organic solvents. rsc.org This approach could be adapted for the controlled synthesis of specific PEG linkers, potentially reducing waste and energy consumption.

Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch reactions. universite-paris-saclay.franthembio.com By performing reactions in microreactors, precise control over parameters like temperature, pressure, and reaction time can be achieved, leading to higher yields and purity. nih.gov This methodology is particularly suitable for the ethoxylation process used in PEG synthesis, offering better control over the polymer chain length and reducing the risks associated with handling reagents like ethylene (B1197577) oxide. alfa-chemistry.com

Green Solvents: A significant area of development is the replacement of conventional organic solvents with more environmentally friendly alternatives. Polyethylene (B3416737) glycol itself, particularly lower molecular weight versions like PEG-400, has been successfully employed as a recyclable and biodegradable reaction medium for various organic syntheses. nih.govrsc.orgresearchgate.netresearchgate.net

Table 1: Comparison of Synthetic Routes for PEG Linkers

Method Advantages Disadvantages Relevance to this compound
Traditional Chemistry Well-established protocols. Often requires harsh reagents, organic solvents, and high temperatures. Current primary method of synthesis.
Biocatalysis High selectivity, mild conditions, reduced waste, "green" approach. rsc.org Enzymes can be expensive and may have limited stability. Potential for greener synthesis of the PEG backbone.
Flow Chemistry Enhanced safety, scalability, high reproducibility, precise process control. universite-paris-saclay.frnih.gov Higher initial equipment cost. Ideal for controlled ethoxylation and functional group introduction.
Green Solvents Reduced environmental impact, potential for recycling, improved safety. researchgate.netresearchgate.net May require optimization of reaction conditions. Using PEG as a solvent could streamline the synthesis process.

Exploration of Complex Multi-Functional Architectures Leveraging this compound

The unique heterobifunctional nature of this compound makes it an ideal building block for creating complex, multi-functional molecular architectures. Its alcohol and protected thiol groups can be addressed with orthogonal chemistries, allowing for the stepwise construction of sophisticated constructs.

Multi-Arm and Branched PEGs: this compound can be conjugated to various core structures to create multi-arm PEGs. biochempeg.comnofamerica.com For example, the alcohol terminus can react with a central core molecule (like pentaerythritol (B129877) or tripentaerythritol) to form 4-arm or 8-arm structures. jenkemusa.com The terminal S-acetyl groups on each arm can then be deprotected to thiols, providing multiple points for conjugating drugs, targeting ligands, or imaging agents. These multi-arm structures are of significant interest for creating hydrogels and for drug delivery systems where a high payload is desired. biochempeg.comjenkemusa.com

Dendrimers and Dendrons: A convergent synthesis approach can be used to build PEG-based dendrons and dendrimers. rsc.org this compound can act as a key component in the iterative branching process. These highly defined, monodisperse structures offer precise control over size, shape, and surface functionality, making them valuable for applications requiring multivalency. rsc.org

Table 2: Potential Components for Complex Architectures with this compound

Architectural Component Description Role of this compound Potential Application
Central Core A molecule with multiple reactive sites (e.g., tripentaerythritol, hexaglycerol). jenkemusa.com The alcohol group attaches the PEG linker to the core. High-payload drug delivery, hydrogel formation.
Bioactive Moiety Drugs, peptides, antibodies, or targeting ligands. The deprotected thiol group conjugates the moiety to the PEG arm. Targeted therapeutics, diagnostics.
Imaging Agent Fluorescent dyes, MRI contrast agents. The deprotected thiol group attaches the agent. Medical imaging and theranostics.
Cross-linking Agent Molecules that can react with the thiol groups on different arms. The deprotected thiol group participates in cross-linking. 3D cell culture scaffolds, controlled-release hydrogels. nih.gov

Expansion of this compound Applications in Emerging Biotechnological Platforms

The versatility of this compound positions it as a critical component in several rapidly advancing areas of biotechnology.

PROTACs: One of the most significant emerging applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a flexible PEG-based linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. medchemexpress.commedchemexpress.com The length and composition of the PEG linker are critical for the efficacy of the PROTAC molecule.

3D Cell Culture and Tissue Engineering: PEG-based hydrogels are widely used to create scaffolds that mimic the extracellular matrix for 3D cell culture and tissue engineering. jenkemusa.com this compound is an ideal precursor for forming these hydrogels. The terminal alcohol can be functionalized to anchor the linker to a surface or a larger polymer backbone, while the thiol groups (after deprotection) can be used to form disulfide cross-links, creating a stable gel structure. The properties of the hydrogel can be tuned by controlling the degree of cross-linking. nih.gov

Organoid and Spheroid Culture: Spheroid and organoid cultures are becoming essential tools in drug discovery and regenerative medicine. nih.gov The surfaces of culture plates or microfluidic devices can be modified using this compound to control cell adhesion and promote the formation of these complex 3D structures. The linker can be used to attach specific growth factors or cell adhesion molecules to create a more physiologically relevant microenvironment. nih.gov

Application of Computational Chemistry and Machine Learning in this compound Conjugate Design

The design of effective biomolecular conjugates is a complex challenge. Computational chemistry and machine learning are emerging as powerful tools to predict and optimize the properties of these molecules before their synthesis, saving significant time and resources.

Predictive Modeling: Machine learning models are being developed to predict the reactivity of specific sites on proteins for PEGylation. nih.gov Such models could be trained specifically for conjugates involving this compound to predict the optimal attachment sites on a target protein to maximize therapeutic efficacy while minimizing disruption of the protein's function. These models can consider various molecular descriptors to provide quantitative predictions of reaction rates. nih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its conjugates. This is particularly important for designing PROTACs, where the linker's length and flexibility determine the ability of the molecule to bring the target protein and the E3 ligase into productive proximity. MD can also predict how PEGylation will affect a protein's stability and interaction with other molecules. rsc.org

AI in Materials Discovery: Artificial intelligence (AI) and deep learning are revolutionizing materials science by enabling high-throughput screening and the computational design of new materials. acs.org These methods can be applied to predict the properties of hydrogels or nanoparticles formed using this compound, accelerating the discovery of new materials for drug delivery and tissue engineering. acs.org

Integration with High-Throughput Screening and Combinatorial Chemistry for Material Discovery

Combinatorial chemistry allows for the rapid synthesis of large libraries of diverse compounds, which can then be tested for biological activity using high-throughput screening (HTS). acs.orgnih.gov this compound is well-suited for inclusion in such discovery platforms.

Solid-Phase Synthesis: The linker can be used in solid-phase synthesis, where molecules are built sequentially on a solid support like a resin bead. youtube.com The alcohol end of this compound can be attached to the resin. A variety of building blocks can then be added to the free S-acetyl end (after deprotection and functionalization), allowing for the creation of a "one-bead-one-compound" library. nih.gov

Library Generation: By systematically combining different building blocks, vast libraries of PEGylated compounds can be generated. nih.gov For example, a library of potential protease inhibitors or other drug candidates can be synthesized on PEG-based resins and screened directly on the bead for activity. nih.gov This approach significantly accelerates the early stages of drug discovery. The integration of automated synthesis with HTS enables the evaluation of thousands of compounds in a short period. youtube.com

Q & A

Q. What validation criteria should be applied when using this compound as a reference standard in quantitative assays?

  • Methodology : Establish a certificate of analysis (CoA) including:
  • Purity : ≥95% by 1H^1H-NMR and HPLC.
  • Stability : ≤5% degradation over 12 months at -20°C.
  • Traceability : Batch-specific spectral data and synthesis logs. Cross-validate with independent labs using blinded samples .

Methodological Frameworks

  • For experimental design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • For data interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.